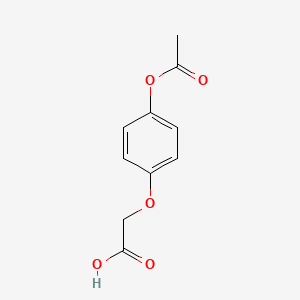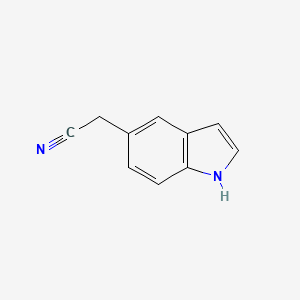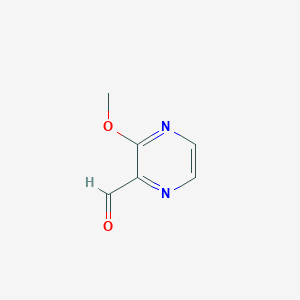
2,3,6,7-Tetramethoxy-9,10-Dimethylanthracen
Übersicht
Beschreibung
2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is a synthetic organic compound belonging to the anthracene family This compound is characterized by its molecular structure, which includes four methoxy groups and two methyl groups attached to the anthracene core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene typically begins with anthracene as the starting material.
Methylation Process: The anthracene undergoes a series of methylation reactions, where methanol and a strong acid catalyst (such as sulfuric acid) are used to introduce methoxy groups at the 2, 3, 6, and 7 positions.
Methyl Group Addition:
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used to handle the increased quantities of reactants, and the process is optimized for efficiency and yield. Continuous monitoring and control of reaction conditions are essential to ensure the quality and purity of the final product.
Types of Reactions:
Oxidation: 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed.
Major Products Formed:
Quinones: Resulting from oxidation reactions.
Dihydro Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,3,6,7-Tetramethoxy-9,10-dimethylanthracene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic compounds.
Biology: The compound's fluorescence properties make it useful in biological imaging and fluorescence microscopy.
Industry: Its optical properties are exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is similar to other anthracene derivatives, such as 9,10-anthracenedione and 9,10-dimethylanthracene. its unique combination of methoxy and methyl groups gives it distinct chemical and physical properties. These differences make it more suitable for certain applications, such as fluorescence imaging and photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
9,10-anthracenedione
9,10-dimethylanthracene
2,3,6,7-tetrahydroxy-9,10-dimethylanthracene
1,2-bis(3,4-dimethoxyphenyl)ethane
This comprehensive overview highlights the significance of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene in various scientific fields and its potential for future applications
Eigenschaften
IUPAC Name |
2,3,6,7-tetramethoxy-9,10-dimethylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-11-13-7-17(21-3)19(23-5)9-15(13)12(2)16-10-20(24-6)18(22-4)8-14(11)16/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIORIWMGKOZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)OC)OC)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558547 | |
| Record name | 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13985-15-4 | |
| Record name | 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene of interest in materials science?
A1: 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene (1) readily forms a stable cation radical upon electrochemical oxidation. [] This property makes it and its derivatives highly attractive for applications in molecular electronics and nanotechnology, particularly in developing electrical and photoconductors, ferromagnets, sensors, and optical and electrochemical switches. [, ]
Q2: How does the structure of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene influence its electrochemical behavior?
A2: DFT calculations and X-ray crystallography revealed that the cation radical of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene forms a unique dicationic homotrimer. [] This trimer consists of two cationic molecules and one neutral molecule of the compound, held together in a close cofacial association with an interplanar separation of ~3.2 Å. [] This specific structural arrangement contributes to the stability of the cation radical.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1590812.png)


